

Application Notes and Protocols for IL-17 Inhibition Assay Using GSK2981278

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Compound of Interest		
Compound Name:	GSK2981278	
Cat. No.:	B607816	Get Quote

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Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The IL-17 signaling pathway is a key driver of inflammation, inducing the production of other inflammatory cytokines and chemokines, and recruiting immune cells like neutrophils to the site of inflammation.[2][3] **GSK2981278** is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORy).[4] RORy is a key transcription factor for the differentiation of Th17 cells, which are the primary producers of IL-17.[5][6] By inhibiting RORy, **GSK2981278** effectively suppresses the production of IL-17A and IL-22.[7][4] This application note provides a detailed protocol for an in vitro IL-17 inhibition assay using **GSK2981278**, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Mechanism of Action

GSK2981278 acts as an inverse agonist of RORy, interfering with its ability to bind to DNA and drive the transcription of the IL17 gene.[7] This leads to a concentration-dependent decrease in the secretion of IL-17A and IL-22 from Th17 cells.[7]

Data Presentation



The inhibitory activity of **GSK2981278** on IL-17 production has been quantified in various in vitro systems. The following table summarizes the reported IC50 values.

Assay Type	Cell Type	Parameter Measured	IC50 Value	Reference
IL-17A and IL-22 Protein Secretion	Human Peripheral Blood T cells (under Th17 skewing conditions)	IL-17A and IL-22 levels	3.2 nM	[7][4]
RORy Transactivation Assay	Not specified	RORy activity	17 nM	[4]
SRC1 Coactivator Recruitment	Human Peripheral Blood Mononuclear Cells (PBMCs)	Inhibition of SRC1 recruitment	20 nM	[7]
IL-17 Production	Human Peripheral Blood Mononuclear Cells (PBMCs)	Inhibition of IL-17 production	63 nM	[7]

Experimental Protocols In Vitro IL-17 Inhibition Assay Using Human PBMCs

This protocol describes a method to assess the inhibitory effect of **GSK2981278** on IL-17A production by human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)



- Ficoll-Paque PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Human IL-23
- Human IL-1β
- Anti-human CD3 antibody (plate-bound)
- Anti-human CD28 antibody (soluble)
- GSK2981278
- Dimethyl sulfoxide (DMSO)
- Human IL-17A ELISA Kit
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Protocol:

- Isolation of CD4+ T Cells:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
 - Enrich for CD4+ T cells using a negative selection kit such as RosetteSep™.
- Cell Culture and Th17 Differentiation:
 - Resuspend CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).



- \circ Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 μ g/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
- Seed the CD4+ T cells at a density of 1 x 10⁶ cells/mL in the anti-CD3 coated plate.
- Add soluble anti-human CD28 antibody (e.g., 1-2 μg/mL).
- To induce Th17 differentiation, add human IL-1β (e.g., 10-20 ng/mL) and human IL-23 (e.g., 10-20 ng/mL) to the culture medium.
- Inhibitor Treatment:
 - Prepare a stock solution of GSK2981278 in DMSO.
 - \circ Prepare serial dilutions of **GSK2981278** in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 μ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Add the GSK2981278 dilutions to the cell cultures at the time of stimulation. Include a
 vehicle control (DMSO only).
- Incubation:
 - Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.
- Endpoint Analysis (ELISA):
 - After the incubation period, centrifuge the plate and collect the cell culture supernatants.
 - Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of IL-17A production for each concentration of GSK2981278 compared to the vehicle control.



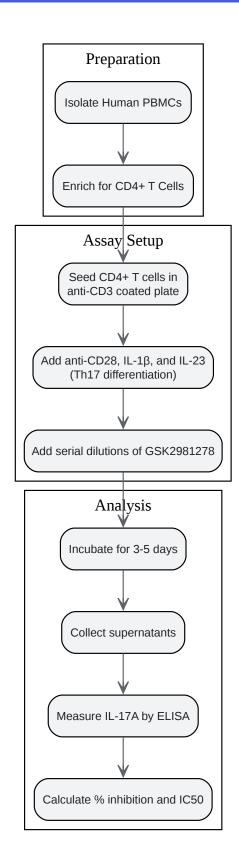
 Plot the percentage inhibition against the log concentration of GSK2981278 and determine the IC50 value using a suitable non-linear regression model (e.g., fourparameter logistic curve).

Visualizations IL-17 Signaling Pathway and Inhibition by GSK2981278

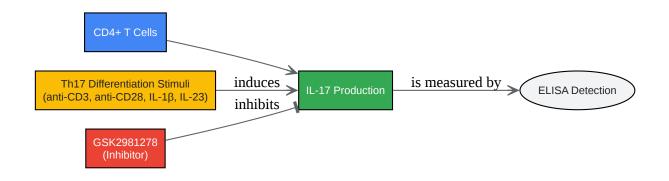












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